![molecular formula C11H13BrN2 B1374956 6-bromo-1-tert-butyl-1H-benzo[d]imidazole CAS No. 1163707-71-8](/img/structure/B1374956.png)
6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Overview
Description
“6-bromo-1-tert-butyl-1H-benzo[d]imidazole” is a chemical compound with the IUPAC name tert-butyl 6-bromo-1H-benzimidazole-1-carboxylate . It has a molecular weight of 297.15 .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles have been synthesized through various methods, including nickel-catalyzed cyclization of amido-nitriles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Scientific Research Applications
Organic Synthesis
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a valuable building block in organic synthesis. It can be used to construct more complex molecules due to its reactive bromine atom, which can undergo various substitution reactions. This compound is particularly useful in the synthesis of diverse heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of novel therapeutic agents. Its imidazole ring is a common motif in many drugs, and modifications to this core structure can lead to compounds with potential anticancer, antiangiogenic, and antioxidant activities .
Anticancer Research
The imidazole derivatives synthesized from 6-bromo-1-tert-butyl-1H-benzo[d]imidazole have been evaluated for their anticancer properties. Some derivatives have shown inhibitory activity against various human cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antiangiogenic Activity
Compounds derived from 6-bromo-1-tert-butyl-1H-benzo[d]imidazole have also been tested for their ability to inhibit proangiogenic cytokines associated with tumor development. This indicates their potential use in preventing tumor growth and metastasis by hindering the formation of new blood vessels that supply nutrients to tumors .
Antioxidant Properties
Derivatives of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole have been screened for their antioxidant activities. Some have demonstrated significant radical scavenging activities, which is important in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .
Molecular Docking Studies
Molecular docking studies of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole derivatives have provided insights into their potential mechanism of action as anti-inflammatory agents. These studies help in understanding how these compounds interact with biological targets, which is crucial for drug design and development .
Safety and Hazards
Future Directions
The future of imidazole compounds lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Target of Action
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 25314 and a predicted density of 137±01 g/cm3 . Its predicted boiling point is 334.9±34.0 °C .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that the compound can be stored in a refrigerator .
properties
IUPAC Name |
6-bromo-1-tert-butylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQGDULPICHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-tert-butyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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